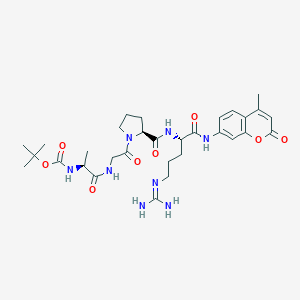

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

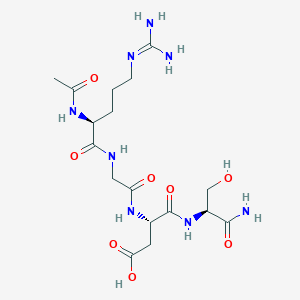

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin: is a synthetic peptide substrate commonly used in biochemical assays. It is a fluorogenic compound, meaning it emits fluorescence when cleaved by specific enzymes. This property makes it valuable in studying enzyme kinetics and activity, particularly for proteases like trypsin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin involves multiple steps:

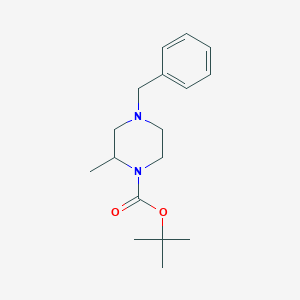

Protection of Amino Groups: The amino groups of the peptide are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted reactions.

Peptide Coupling: The protected amino acids are sequentially coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA) to yield the free peptide.

Coumarin Attachment: The 7-amino-4-methylcoumarin is attached to the peptide through an amide bond formation, typically using carbodiimide chemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: The compound undergoes hydrolysis in the presence of specific proteases, leading to the release of 7-amino-4-methylcoumarin, which fluoresces.

Oxidation and Reduction: While primarily used in hydrolysis reactions, the peptide backbone can undergo oxidation and reduction under specific conditions, though these are less common.

Common Reagents and Conditions:

Hydrolysis: Enzymes like trypsin, chymotrypsin, or other proteases in buffered aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products:

Hydrolysis: 7-amino-4-methylcoumarin and the corresponding peptide fragments.

Oxidation and Reduction: Modified peptide structures depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a substrate in enzyme kinetics studies to measure the activity of proteases.

- Employed in the development of enzyme inhibitors by screening potential inhibitory compounds.

Biology:

- Utilized in cell-based assays to study protease activity within biological systems.

- Helps in understanding protein degradation pathways and cellular processes involving proteases.

Medicine:

- Aids in the development of diagnostic assays for diseases where protease activity is a biomarker.

- Used in drug discovery for identifying protease inhibitors as potential therapeutic agents.

Industry:

- Applied in quality control processes to ensure the activity of protease enzymes in industrial applications like detergent formulations.

Mecanismo De Acción

Mechanism: Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin acts as a substrate for proteases. When the enzyme cleaves the peptide bond adjacent to the 7-amino-4-methylcoumarin moiety, the coumarin is released and fluoresces. This fluorescence can be measured to determine the enzyme’s activity.

Molecular Targets and Pathways:

Proteases: The primary molecular targets are proteases, including trypsin, chymotrypsin, and other serine proteases.

Pathways: The compound is involved in pathways related to protein degradation and turnover, as well as signal transduction processes where proteases play a role.

Comparación Con Compuestos Similares

- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin

- Boc-Val-Pro-Arg-7-amido-4-methylcoumarin

- Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin

Uniqueness: Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin is unique due to its specific peptide sequence, which determines its selectivity for certain proteases. The presence of the 7-amino-4-methylcoumarin moiety allows for easy detection of enzymatic activity through fluorescence, making it a valuable tool in various biochemical and medical research applications.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34)/t18-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHIRCDNFQJWRI-NYVOZVTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)